{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide
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Overview
Description
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is known for its unique chemical structure, which includes a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring. The presence of the trimethylazanium group and iodide ion further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Scientific Research Applications
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mechanism of Action
Target of Action
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
The mode of action of this compound involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This process is achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
The compound is involved in the direct functionalization of imidazo[1,2-a]pyridines, which can affect various biochemical pathways .
Result of Action
The compound’s involvement in the direct functionalization of imidazo[1,2-a]pyridines suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The compound’s synthesis and functionalization processes may be influenced by various environmental factors .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry, and their synthesis from easily available chemicals is desirable due to their tremendous use in various branches of chemistry . Therefore, the development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is a promising direction for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide typically involves the reaction of 2-aminopyridine with various electrophiles. One common method is the condensation of 2-aminopyridine with α-haloketones in the presence of an inorganic base at high temperatures. This method produces 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .
Another approach involves the use of N,N-dimethylformamide dimethyl acetate (DMF-DMA) as a reagent. In this method, 2-aminopyridine reacts with DMF-DMA to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone to afford the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridines.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused bicyclic heterocycle with similar chemical properties and applications.
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Uniqueness
{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide is unique due to its specific chemical structure, which includes the trimethylazanium group and iodide ion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-ylmethyl(trimethyl)azanium;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N3.HI/c1-14(2,3)9-10-8-12-11-6-4-5-7-13(10)11;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNROAGRTRKHKT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CN=C2N1C=CC=C2.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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